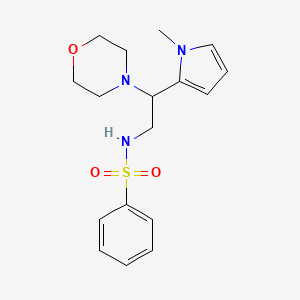

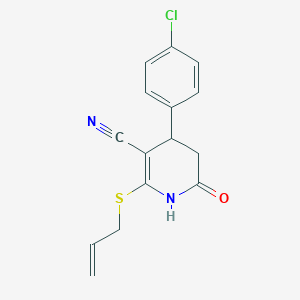

![molecular formula C16H15FO4S B2760588 1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone CAS No. 1326863-45-9](/img/structure/B2760588.png)

1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone, also known as EFS, is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug development. EFS belongs to the class of sulfones and is a white crystalline solid.

Aplicaciones Científicas De Investigación

Radiolabeling and Probe Construction

- 18F-labeled Vinyl Sulfones : A study by Zhang et al. (2020) focused on the synthesis of 18F-labeled vinyl sulfones, highlighting their potential in chemoselective labeling of bioactive molecules for PET probe construction. These compounds demonstrated the ability to cross the blood-brain barrier and localize in the cerebellum region, suggesting applications in neuroimaging and cell tracking (Zhang et al., 2020).

Analytical Derivatization in Chromatography

- Sulfonate Reagent for Liquid Chromatography : Wu et al. (1997) described a new sulfonate reagent for analytical derivatization in liquid chromatography, useful for sensitive detection and facile removal from organic solvents (Wu et al., 1997).

Carbohydrate Chemistry

- Fsec Protected Glycosyl Donor : In the field of carbohydrate chemistry, Spjut et al. (2010) reported on the synthesis and application of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor. This compound showed stability under acidic conditions and was used for protecting hydroxyl groups in carbohydrate synthesis (Spjut et al., 2010).

Antimicrobial Activity

- Novel Schiff Bases Synthesis : Puthran et al. (2019) synthesized novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, showing significant in vitro antimicrobial activity (Puthran et al., 2019).

Polymer Science for Fuel Cell Applications

- Poly(arylene ether sulfone) Proton Exchange Membranes : Research by Kim et al. (2008) involved synthesizing new sulfonated polymers using sulfonated 4-fluorobenzophenone and other components. These polymers exhibited high proton conductivity, suggesting their potential use in fuel cell applications (Kim et al., 2008).

Synthesis of Multisulfonyl Chlorides

- Functional Aromatic Multisulfonyl Chlorides : Percec et al. (2001) developed a synthetic strategy for functional aromatic multisulfonyl chlorides, providing key building blocks for the preparation of complex organic molecules (Percec et al., 2001).

Fluorescent Molecular Probes

- BODIPY-based Fluorescent Probes : Fang et al. (2019) synthesized a BODIPY-based fluorescent probe, starting from 1-(2-hydroxyphenyl)ethanone, for detecting H2S in biological systems (Fang et al., 2019).

Propiedades

IUPAC Name |

1-(4-ethoxyphenyl)-2-(2-fluorophenyl)sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO4S/c1-2-21-13-9-7-12(8-10-13)15(18)11-22(19,20)16-6-4-3-5-14(16)17/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGKDDOEGKIHTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methoxy({2-[(2-methoxyphenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2760506.png)

![6-Acetyl-2-(3-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2760514.png)

![Tert-butyl N-[(5-dimethylphosphorylpyridin-2-yl)methyl]carbamate](/img/structure/B2760515.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3,4-dimethoxybenzamide](/img/structure/B2760521.png)

![5-Ethoxy-2-[(5-methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B2760523.png)

![6-methyl-5-oxo-6,11-dihydro-5H-isoindolo[2,1-a]quinazolin-12-ium 4-methylbenzenesulfonate](/img/structure/B2760527.png)